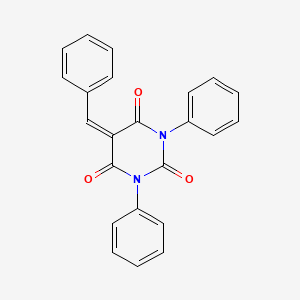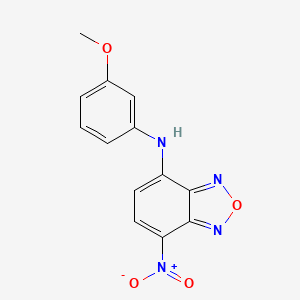
7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as CNQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in the central nervous system.
Mechanism of Action
7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, preventing the receptor from opening in response to glutamate. This results in a decrease in the excitatory postsynaptic potential and a reduction in the amount of glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has a range of biochemical and physiological effects. In vitro studies have shown that 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can block the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. In vivo studies have shown that 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can impair spatial learning and memory in rodents. 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in lab experiments is its potency and selectivity for the AMPA receptor. This allows researchers to specifically target the AMPA receptor without affecting other glutamate receptors. However, one limitation of 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is that it can also block kainate receptors at high concentrations, which can complicate the interpretation of results. Additionally, 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can have off-target effects on other ion channels and receptors, which can also affect experimental outcomes.
Future Directions
There are several future directions for research involving 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One area of interest is the role of AMPA receptors in the development of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of more selective AMPA receptor antagonists that can be used to study the specific functions of different subtypes of AMPA receptors.
Scientific Research Applications
7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is primarily used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity, learning, and memory. 7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is used to block the activity of glutamate receptors, allowing researchers to study the effects of glutamate on neuronal function and behavior.
properties
IUPAC Name |
7-chloro-N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4O3/c13-6-1-3-7(4-2-6)15-9-5-8(14)10-11(17-21-16-10)12(9)18(19)20/h1-5,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILICCHFHSNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-chlorophenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B3832578.png)

![5-(diphenylmethyl)-6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3832611.png)
![4-[2-(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B3832614.png)
![2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832622.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832625.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3832628.png)
![3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3832642.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B3832650.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B3832654.png)
![(2S)-1-{4-[(3-ethylphenyl)amino]-4-oxobutanoyl}pyrrolidine-2-carboxamide](/img/structure/B3832663.png)
![N-{4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}acetamide](/img/structure/B3832680.png)

